An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate
An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate
This guide provides a comprehensive technical overview of the analytical methodologies required for the unambiguous structural elucidation and purity assessment of Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with practical, field-proven insights into the unique spectral features of this fluorinated quinoline derivative.
Introduction: The Significance of a Fluorinated Quinolone Building Block
Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate (CAS No. 943541-40-0) is a heterocyclic compound of significant interest in medicinal chemistry.[1][2] The quinoline core is a privileged scaffold found in a wide array of therapeutic agents, demonstrating activities ranging from anticancer to antimalarial.[3] The introduction of a geminal difluoro group at the α-position of the acetate moiety can profoundly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block for designing novel drug candidates.[4]
Accurate and comprehensive spectroscopic characterization is paramount. It serves as the cornerstone for validating chemical identity, ensuring purity, and enabling the reliable interpretation of biological data. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the definitive analysis of this compound.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecule's architecture is essential for interpreting its spectroscopic output. The structure consists of a quinoline ring system substituted at the 6-position with an ethyl 2,2-difluoroacetate group.
Caption: Molecular structure of Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate.
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 943541-40-0 | [1] |
| Molecular Formula | C₁₃H₁₁F₂NO₂ | [2][5] |
| Molecular Weight | 251.23 g/mol | [2][5] |
| Appearance | Yellow to pale yellow oil | [6] |
| Storage | Sealed in dry, 2-8°C |[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the carbon-hydrogen framework of organic molecules. For this specific compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete structural fingerprint.
General NMR Experimental Protocol
A self-validating NMR protocol ensures reproducibility and accuracy.
Caption: Standardized workflow for NMR data acquisition and processing.
¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring atoms through spin-spin coupling.
Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~8.90 | dd | 1H | H2 (Quinoline) | Downfield due to proximity to nitrogen and ring currents. |
| ~8.15 | d | 1H | H4 (Quinoline) | Aromatic proton adjacent to nitrogen. |
| ~8.10 | d | 1H | H8 (Quinoline) | Deshielded proton on the carbocyclic ring. |
| ~8.00 | d | 1H | H5 (Quinoline) | Aromatic proton ortho to the substituent. |
| ~7.75 | dd | 1H | H7 (Quinoline) | Aromatic proton meta to the substituent. |
| ~7.45 | dd | 1H | H3 (Quinoline) | Coupled to both H2 and H4. |
| ~4.40 | q | 2H | -O-CH₂-CH₃ | Methylene protons of the ethyl ester, split by the methyl group. |
| ~1.35 | t | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl ester, split by the methylene group. |
Expertise & Causality: The chemical shifts of the quinoline protons are predicted based on established data for substituted quinolines.[7] The electron-withdrawing nature of the difluoroacetate group at C6 is expected to deshield the aromatic protons, particularly H5 and H7. The ethyl group protons exhibit a classic quartet and triplet pattern, characteristic of an ethyl ester.
¹³C NMR Spectroscopy: Carbon Skeleton Confirmation
The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon atoms and information about their electronic environment.
Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~164.0 | C=O (Ester) | Typical chemical shift for an ester carbonyl carbon.[8] |
| ~150.0 | C2 (Quinoline) | Aromatic carbon adjacent to nitrogen. |
| ~148.0 | C8a (Quinoline) | Bridgehead carbon of the quinoline system. |
| ~136.0 | C4 (Quinoline) | Aromatic CH carbon. |
| ~131.0 | C8 (Quinoline) | Aromatic CH carbon. |
| ~130.0 | C5 (Quinoline) | Aromatic CH carbon. |
| ~129.0 | C4a (Quinoline) | Bridgehead carbon of the quinoline system. |
| ~128.0 | C6 (Quinoline) | Carbon bearing the substituent. |
| ~127.5 | C7 (Quinoline) | Aromatic CH carbon. |
| ~122.0 | C3 (Quinoline) | Aromatic CH carbon. |
| ~115.0 (t) | CF₂ | The high electronegativity of the two fluorine atoms shifts this carbon upfield relative to a CH₂ group, and it appears as a triplet due to ¹JCF coupling. |
| ~64.0 | -O-CH₂-CH₃ | Methylene carbon of the ethyl ester.[8] |
| ~14.0 | -O-CH₂-CH₃ | Methyl carbon of the ethyl ester.[8] |
Trustworthiness: The assignment of the quaternary carbon attached to the two fluorine atoms is a key diagnostic feature. The large one-bond carbon-fluorine coupling (¹JCF) results in a characteristic triplet in the proton-decoupled spectrum, providing unambiguous evidence for the CF₂ group.
¹⁹F NMR Spectroscopy: A Direct Window to Fluorine
¹⁹F NMR is an exceptionally sensitive and specific technique for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F nucleus and the absence of background signals in biological or typical organic samples.[9]
Experimental Insight: For ¹⁹F NMR, a proton-decoupled experiment is typically run to simplify the spectrum. The chemical shift provides direct information about the electronic environment of the fluorine atoms.
Table 4: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
|---|
| -90 to -120 | s | CF₂ | The chemical shift is characteristic of a difluoroalkyl group adjacent to an ester and an aromatic ring. The signal is a singlet in the proton-decoupled spectrum. |
Authoritative Grounding: The wide chemical shift range of ¹⁹F NMR makes it highly sensitive to subtle structural changes.[10] The predicted range is based on data for similar difluoroacetate compounds and perfluoro-quinoline derivatives.[11][12] Any deviation from this range could indicate impurity or structural misassignment.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule.
ESI-MS Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in positive ion mode. The mass analyzer (e.g., TOF or Quadrupole) scans a mass range, typically from m/z 100 to 500.[13]
Table 5: Predicted High-Resolution MS Data (ESI-TOF)
| Adduct | Calculated m/z | Observed m/z | Assignment |
|---|---|---|---|
| [M+H]⁺ | 252.0830 | (Experimental) | Protonated molecular ion |
| [M+Na]⁺ | 274.0650 | (Experimental) | Sodium adduct |
Predicted m/z values sourced from PubChemLite.[5]
Fragmentation Analysis
Tandem MS (MS/MS) experiments can be performed on the [M+H]⁺ ion to induce fragmentation, providing further structural validation.
Caption: A plausible fragmentation pathway for Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate under ESI-MS/MS conditions.
Causality: The most probable fragmentation pathways involve the neutral loss of components from the ethyl ester group, such as ethylene or ethanol, which are common fragmentation patterns for ethyl esters.[14] Subsequent loss of carbon monoxide can lead to the stable quinoline-difluoromethyl cation.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule.
IR Experimental Protocol
-
Sample Preparation: For an oily sample, the compound can be analyzed as a thin film between two salt (NaCl or KBr) plates.
-
Data Acquisition: Place the plates in the spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Background Correction: A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.
Table 6: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
|---|---|---|---|
| ~3050 | Medium | Aromatic C-H | Stretch |
| ~2980 | Medium | Aliphatic C-H | Stretch |
| ~1750 | Strong | Ester C=O | Stretch |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C | Stretch |
| ~1200-1050 | Strong | C-F | Stretch |
| ~1150 | Strong | Ester C-O | Stretch |
Expertise: The most prominent and diagnostic peak in the IR spectrum will be the strong absorbance around 1750 cm⁻¹, which is characteristic of the ester carbonyl stretch. The presence of strong bands in the 1200-1050 cm⁻¹ region is definitive evidence for the C-F bonds.
Conclusion
The structural integrity of Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate can be unequivocally confirmed through a multi-technique spectroscopic approach. ¹H and ¹³C NMR define the core carbon-hydrogen framework, while ¹⁹F NMR provides direct and unambiguous evidence of the difluoroacetate moiety. High-resolution mass spectrometry validates the elemental composition and molecular weight, and IR spectroscopy confirms the presence of key functional groups. Together, these techniques provide a robust and self-validating system for the characterization of this important chemical entity, ensuring its quality and reliability for applications in research and drug development.
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